molecular formula C9H12N2OS B2586847 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde CAS No. 1083424-32-1

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde

Cat. No.: B2586847
CAS No.: 1083424-32-1
M. Wt: 196.27
InChI Key: VSVLKNBDLGAADH-UHFFFAOYSA-N
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Description

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde is a heterocyclic organic compound that features a thiazole ring substituted with a pyrrolidine group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine and formyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the pyrrolidine group through nucleophilic substitution or addition reactions. The formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The pyrrolidine group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carboxylic acid.

    Reduction: 4-Methyl-2-pyrrolidin-1-yl-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde: Similar structure but lacks the methyl group.

    4-Methyl-2-pyrrolidin-1-yl-thiazole-5-methanol: Similar structure but with a hydroxymethyl group instead of a formyl group.

Uniqueness

4-Methyl-2-pyrrolidin-1-yl-thiazole-5-carbaldehyde is unique due to the presence of both the pyrrolidine and formyl groups, which can influence its reactivity and potential applications. The combination of these functional groups can enhance its biological activity and make it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

4-methyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVLKNBDLGAADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCCC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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